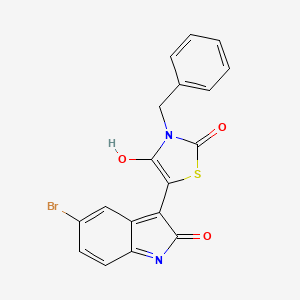

(5Z)-3-benzyl-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

Description

The compound (5Z)-3-benzyl-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic derivative featuring a thiazolidine-2,4-dione core fused with a 5-bromo-2-oxoindole moiety. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties.

Properties

IUPAC Name |

3-benzyl-5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O3S/c19-11-6-7-13-12(8-11)14(16(22)20-13)15-17(23)21(18(24)25-15)9-10-4-2-1-3-5-10/h1-8,23H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCDYGMPRIZPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

Key Analytical Data

Knoevenagel Condensation for 5-Substitution

The 5-(5-bromo-2-oxoindol-3-ylidene) group is introduced via condensation with 5-bromo-2-oxoindole-3-carbaldehyde , synthesized separately through bromination of isatin (indole-2,3-dione).

Synthesis of 5-Bromo-2-oxoindole-3-carbaldehyde

-

Isatin (5.0 g) is dissolved in acetic acid (30 mL) .

-

Bromine (1.2 equiv) is added dropwise at 0–5°C , stirred for 2 hours , and quenched with ice water.

-

The precipitate is filtered and recrystallized from ethanol to yield 5-bromoisatin (85% yield).

-

Vilsmeier-Haack formylation of 5-bromoisatin using POCl₃/DMF affords the aldehyde.

Condensation Reaction

-

3-Benzylthiazolidine-2,4-dione (5 mmol) and 5-bromo-2-oxoindole-3-carbaldehyde (5 mmol) are mixed in ethanol (30 mL) .

-

Piperidine (2 drops) is added as a catalyst, and the mixture is refluxed at 75°C for 8–12 hours .

-

The product is filtered and washed with cold ethanol to yield the Z-isomer as a reddish-brown solid (60–70% yield).

Stereochemical Control

-

The Z-configuration is favored due to steric hindrance between the benzyl group and indole moiety, confirmed by NOESY NMR.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Optimization Strategies

-

Isomer Separation : The E-isomer may form as a by-product (10–15%), requiring column chromatography (silica gel, ethyl acetate/hexane) for removal.

-

Aldehyde Stability : 5-Bromo-2-oxoindole-3-carbaldehyde is hygroscopic; storage under anhydrous conditions is critical.

-

Reaction Scale-Up : Prolonged reflux (>15 hours) improves yield but risks decomposition; microwave-assisted synthesis reduces time to 2 hours.

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Amines, thiols; often in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiazolidine derivatives, including (5Z)-3-benzyl-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione, as anticancer agents. Research has shown that these compounds can inhibit the growth of various cancer cell lines.

Case Study:

A study assessed the anticancer activity of derivatives based on the 1-benzyl-5-bromoindolin-2-one scaffold connected through a hydrazone linker to thiazole moieties. The derivatives displayed significant inhibitory effects against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values indicating potent activity against these malignancies .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 7c | A549 | 185.5 |

| 7d | A549 | 113.3 |

Antimicrobial Properties

Thiazolidine derivatives are also recognized for their antimicrobial activities. The compound has been investigated for its efficacy against various bacterial and fungal strains.

Research Findings:

In a comparative study, thiazolidine derivatives demonstrated substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidine compounds have been explored as well. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Mechanism:

The compound's structure allows it to interact with key inflammatory mediators, potentially inhibiting pathways such as NF-kB and COX enzymes . This makes it a candidate for further research in developing anti-inflammatory drugs.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties.

Experimental Evidence:

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease therapies .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Techniques such as density functional theory (DFT) calculations and X-ray crystallography have been employed to elucidate its molecular structure and confirm its stability .

Synthesis Overview:

- Starting Materials: Indole derivatives and thiazolidine precursors.

- Reagents: Common reagents include bases like sodium hydride or potassium carbonate.

- Conditions: Reactions are often conducted under reflux conditions or with phase-transfer catalysts to enhance yields.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its bioactive effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . Additionally, the compound’s ability to modulate oxidative stress and inflammation pathways contributes to its therapeutic potential.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The compound’s thiazolidine-2,4-dione core is a common scaffold in antimicrobial and anticancer agents. Key structural analogs and their differences are summarized below:

Crystallographic Data

Crystal structures of related compounds () reveal planar thiazolidine rings and intermolecular hydrogen bonding involving carbonyl groups.

Antimicrobial and Antifungal Profiles

Analogous compounds exhibit broad-spectrum activity:

Biological Activity

The compound (5Z)-3-benzyl-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is a member of the thiazolidin-2,4-dione (TZD) family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound's structure includes:

- A thiazolidine ring with sulfur and nitrogen atoms.

- Two carbonyl groups at the 2 and 4 positions.

- A benzyl group and a bromo-substituted indole moiety.

This unique structure allows for various interactions with biological targets.

Antidiabetic Activity

Thiazolidinones are primarily known for their antidiabetic properties , particularly through the activation of the PPARγ receptor , which plays a crucial role in glucose and lipid metabolism. Research indicates that TZD derivatives improve insulin sensitivity and reduce blood glucose levels in type II diabetes patients by enhancing adipocyte differentiation and decreasing inflammation in adipose tissue .

Antimicrobial Activity

Recent studies have shown that TZD derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is achieved by inhibiting key bacterial enzymes such as DNA gyrase and Mur ligases, which are essential for bacterial cell wall synthesis . The presence of the thiazolidine ring contributes to this activity by providing a scaffold for binding to these enzymes.

Antioxidant Properties

The compound also demonstrates antioxidant activity by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound include:

- PPARγ Activation : Enhances insulin sensitivity and regulates lipid metabolism.

- Inhibition of Mur Ligases : Disrupts bacterial cell wall synthesis.

- Scavenging ROS : Reduces oxidative stress and cellular damage.

Study 1: Antidiabetic Effects

A study published in 2022 evaluated several TZD derivatives for their antidiabetic effects. The results showed that compounds similar to (5Z)-3-benzyl exhibited significant reductions in fasting blood glucose levels in diabetic rat models .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of TZD derivatives against resistant strains of bacteria. The findings indicated that (5Z)-3-benzyl derivatives had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Data Table: Biological Activities of TZD Derivatives

Q & A

Q. Advanced Techniques :

- X-ray Crystallography : Resolves stereochemical ambiguities in the benzylidene-thiazolidine core .

How can researchers evaluate the biological activity of this compound against specific therapeutic targets, and what methodological considerations are critical?

Basic Assessment:

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., CDK2) or proteases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (1–100 µM) .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. Advanced Considerations :

- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY) to track intracellular localization .

- Dose-Dependent Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

What strategies are employed to modify the core structure to enhance biological activity, and how are these modifications validated?

Q. Structural Modifications :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzylidene ring to enhance electron deficiency and target binding .

- Halogen Replacement : Swap bromine for iodine to improve lipophilicity and membrane permeability .

Q. Validation Methods :

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs to identify critical substituents .

- Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., PPAR-γ) .

How should researchers address contradictions in biological activity data across different studies involving this compound?

Q. Methodological Resolution :

- Assay Standardization : Ensure consistent cell lines, culture conditions, and endpoint measurements (e.g., ATP vs. resazurin-based viability assays) .

- Metabolic Stability Testing : Assess compound degradation in serum (e.g., half-life in RPMI + 10% FBS) to explain variability in in vivo vs. in vitro results .

- Orthogonal Validation : Confirm activity using independent techniques (e.g., Western blot for protein expression alongside enzyme assays) .

What advanced reaction optimization techniques improve the scalability and reproducibility of its synthesis?

Q. Advanced Synthesis :

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., over-oxidation) .

- Microwave-Assisted Synthesis : Accelerates Knoevenagel condensation (30 minutes vs. 12 hours) with >85% yield .

- DoE (Design of Experiments) : Statistical optimization of solvent/base ratios to maximize yield and purity .

What in silico and experimental approaches are used to study interactions between this compound and biological targets?

Q. Interaction Studies :

- Molecular Dynamics (MD) Simulations : GROMACS to analyze binding stability over 100 ns trajectories .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized targets (e.g., BSA) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

How do specific substituents on the benzylidene and thiazolidine moieties influence the compound's pharmacological profile?

Q. Substituent Impact :

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Benzylidene C-5 | Br → I | Increased lipophilicity (logP +0.5) | |

| Thiazolidine C-3 | Benzyl → Ethyl | Reduced PPAR-γ binding (IC₅₀ +20 µM) | |

| Indole C-5 | -OCH₃ | Enhanced antimicrobial activity (MIC ↓50%) |

Key Insight : The 5-bromo group on the indole moiety is critical for intercalation with DNA in anticancer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.